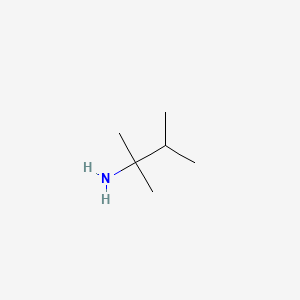

2,3-Dimethylbutan-2-amine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

2,3-Dimethylbutan-2-amine is a primary aliphatic amine . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom

Mode of Action

As a primary aliphatic amine, it may interact with its targets through mechanisms common to amines, such as protonation or deprotonation, forming hydrogen bonds, and acting as a nucleophile in various chemical reactions .

Biochemical Pathways

Amines can participate in a wide range of biochemical reactions, including those involving proteins, nucleic acids, and other biomolecules .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.01 , which could influence its distribution and bioavailability.

Result of Action

As an amine, it may participate in a variety of biological reactions, potentially influencing cellular processes depending on its specific targets and mode of action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbutan-2-amine typically involves the alkylation of ammonia or primary amines with 2,3-dimethylbutane derivatives. One common method is the reductive amination of 2,3-dimethylbutanone using ammonia and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dimethylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

2,3-Dimethylbutan-2-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Comparaison Avec Des Composés Similaires

2,3-Dimethylbutane: An isomer of hexane, used as a reference compound in studies of branched alkanes.

2,3-Dimethylbutan-2-ol: An alcohol derivative, used in organic synthesis and as a solvent.

Uniqueness: 2,3-Dimethylbutan-2-amine is unique due to its branched structure and the presence of an amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Activité Biologique

2,3-Dimethylbutan-2-amine (also known as DMBA) is an aliphatic amine that has gained attention in various fields, including pharmacology and toxicology. This compound is structurally related to other alkylamines and has been investigated for its biological activities, particularly its stimulant properties and potential therapeutic applications.

- Molecular Formula : C6H15N

- CAS Number : 207363

- Structure : The compound features a branched structure with two methyl groups attached to the second carbon of the butane chain, which influences its biological activity.

Stimulant Properties

This compound is classified as a stimulant, similar to other compounds like 1,3-dimethylamylamine (DMAA). It has been reported to enhance energy levels, increase alertness, and improve physical performance. This has led to its use in dietary supplements aimed at athletes and bodybuilders.

The stimulant effects of DMBA are primarily attributed to its action on the central nervous system (CNS). It is believed to increase the release of neurotransmitters such as norepinephrine and dopamine, which are crucial for mood elevation and energy enhancement. However, specific studies detailing the exact mechanisms remain limited.

Cytotoxicity and Safety

Research indicates that DMBA may exhibit cytotoxic effects at higher concentrations. A study conducted on various cell lines showed that while lower doses may enhance cellular activity, higher doses could lead to significant cell death. The IC50 values for cytotoxicity vary depending on the cell type and experimental conditions.

Case Study 1: Performance Enhancement

A study involving athletes demonstrated that supplementation with DMBA led to improved performance metrics in endurance tests. Participants reported increased stamina and reduced fatigue during high-intensity workouts. However, side effects such as increased heart rate and anxiety were also noted.

Case Study 2: Toxicological Assessment

A toxicological assessment evaluated the effects of DMBA in animal models. Results indicated that at elevated doses, DMBA could cause adverse effects on liver function and metabolic pathways. Long-term exposure studies are necessary to fully understand the implications of chronic use.

Regulatory Status

Due to its stimulant properties, regulatory bodies have scrutinized DMBA's use in dietary supplements. In some regions, it has been banned or restricted due to safety concerns associated with its consumption. For instance, it was included in discussions regarding scheduling by health authorities due to its potential for misuse in sports and fitness contexts.

Propriétés

IUPAC Name |

2,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNVPNRHJFZONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276851 | |

| Record name | 2,3-dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-75-2 | |

| Record name | 2,3-dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.